molecular formula C6H7N3O3 B13796928 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

Katalognummer: B13796928
Molekulargewicht: 169.14 g/mol
InChI-Schlüssel: GHUALMJETKJFFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a nitro group at the 2-position and a methyl group at the 5-position of the imidazole ring, with an ethanone group attached to the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The ethanone group can participate in condensation reactions with amines to form imines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Condensation: Primary amines under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 1-(5-methyl-2-amino-1H-imidazol-4-yl)ethanone.

    Substitution: Formation of various substituted imidazole derivatives.

    Condensation: Formation of imine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of dyes and other functional materials.

Wirkmechanismus

The mechanism of action of 1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes involved in microbial metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Uniqueness

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H7N3O3

Molekulargewicht

169.14 g/mol

IUPAC-Name

1-(5-methyl-2-nitro-1H-imidazol-4-yl)ethanone

InChI

InChI=1S/C6H7N3O3/c1-3-5(4(2)10)8-6(7-3)9(11)12/h1-2H3,(H,7,8)

InChI-Schlüssel

GHUALMJETKJFFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N1)[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.